Product packaging for [2-(4-Chlorophenyl)cyclopropyl]methylamine(Cat. No.:CAS No. 1226195-39-6)

[2-(4-Chlorophenyl)cyclopropyl]methylamine

Cat. No.: B2848783
CAS No.: 1226195-39-6
M. Wt: 181.66
InChI Key: DIYMKPLIASICGD-UHFFFAOYSA-N
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Description

The Cyclopropylamine (B47189) Moiety as a Core Structure in Chemical and Medicinal Sciences

The cyclopropylamine moiety, which consists of a three-membered carbon ring attached to an amino group, is a vital structural unit in both chemical synthesis and medicinal chemistry. longdom.org Its significance stems from the unique physicochemical properties conferred by the cyclopropane (B1198618) ring. The high ring strain of approximately 27.5 kcal/mol leads to C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in the C-C bonds having a higher p-character, which imparts properties intermediate between those of alkanes and alkenes.

In medicinal chemistry, the cyclopropylamine group is a key component in a variety of therapeutic agents, including antidepressants and antiviral compounds. longdom.org The rigid and compact nature of the cyclopropyl (B3062369) ring can provide a level of conformational constraint that is often beneficial for binding to biological targets. Furthermore, the amine group offers a site for hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. The reactivity of the strained ring and the nucleophilicity of the amine group also make cyclopropylamine a versatile intermediate in the synthesis of more complex molecules. longdom.org

Conceptualization of Cyclopropylamine Rings as Privileged Scaffolds in Drug Design and Discovery Research

In the field of drug design and discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyclopropylamine ring is increasingly recognized as such a scaffold. Its utility lies in its ability to introduce specific conformational rigidity and to orient substituents in well-defined spatial arrangements, which can enhance the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.

The incorporation of a cyclopropylamine moiety can significantly influence a molecule's metabolic stability. The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life in the body. The compact size of the cyclopropyl group also allows it to act as a bioisosteric replacement for other chemical groups, such as a gem-dimethyl group or a vinyl group, while offering a different electronic and conformational profile.

Stereochemical Considerations in Cyclopropylamine-Based Compounds

The presence of multiple substituents on the cyclopropane ring introduces the possibility of stereoisomerism, a critical factor in the biological activity of many drugs. For a 2-substituted cyclopropylamine, such as the title compound, cis and trans diastereomers can exist. These diastereomers have different spatial arrangements of the substituents on the ring, which can lead to significant differences in their ability to bind to a biological target.

Furthermore, if the substituents at the 1 and 2 positions of the cyclopropyl ring are different, the carbon atoms become chiral centers, leading to the existence of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of cyclopropylamine-based compounds is a major focus of research in order to isolate and test the individual stereoisomers for their biological activity.

Research Significance of Substituted Cyclopropylmethylamines, Emphasizing the [2-(4-Chlorophenyl)cyclopropyl]methylamine Framework

Substituted cyclopropylmethylamines are a class of compounds that have garnered significant attention in academic and industrial research due to their diverse biological activities. The nature and position of the substituents on the cyclopropyl ring and the methylamine (B109427) side chain can be systematically varied to fine-tune the pharmacological properties of the molecule.

The this compound framework is of particular interest due to the combination of the cyclopropylmethylamine core with a 4-chlorophenyl substituent. The phenyl group itself is a common feature in many centrally active drugs, and its presence in the 2-position of the cyclopropyl ring introduces a degree of aromaticity and potential for pi-stacking interactions with biological targets.

The addition of a chlorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry. The chloro group is an electron-withdrawing group that can alter the electronic properties of the phenyl ring, which can in turn influence the binding affinity of the molecule. Furthermore, the chlorine atom can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes, such as the blood-brain barrier. The presence of the 4-chlorophenyl group can also block a potential site of metabolism on the phenyl ring, leading to improved metabolic stability.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors and other psychoactive compounds suggests its potential as a scaffold for the development of new therapeutic agents targeting the central nervous system. The synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity has been reported, providing a potential route to access this specific compound for further investigation. chemrxiv.org The exploration of such novel substituted cyclopropylamines is a vibrant area of research, with the potential to yield new drug candidates with improved efficacy and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN B2848783 [2-(4-Chlorophenyl)cyclopropyl]methylamine CAS No. 1226195-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYMKPLIASICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenyl Cyclopropyl Methylamine and Its Derivatives

Strategic Approaches to Cyclopropylamine (B47189) Synthesis

The inherent ring strain and unique stereochemical properties of the cyclopropylamine moiety necessitate specialized synthetic strategies. These methods can be broadly categorized into those that form the ring and then functionalize it with an amine group, and those that incorporate the nitrogen atom during the cyclopropanation process.

Cyclization and Amination Processes for Cyclopropylamine Generation

A common route to cyclopropylamines involves the initial formation of a cyclopropane (B1198618) ring bearing a functional group that can be subsequently converted to an amine. One classical approach begins with the cyclization of γ-butyrolactone derivatives. For instance, γ-butyrolactone can be converted to a 4-chlorobutyrate ester, which then undergoes ring closure to form a cyclopropanecarboxylate (B1236923) ester. This ester is subsequently amidated with ammonia (B1221849) to yield cyclopropanecarboxamide, a key intermediate. The final step involves a Hofmann rearrangement of the carboxamide, using an alkaline hypochlorite (B82951) solution, to furnish cyclopropylamine. rsc.orgfigshare.com

Alternative methods for generating the cyclopropylamine core include the amination of other cyclopropyl (B3062369) derivatives. Cyclopropanol can be directly aminated using ammonia or amine derivatives, often in the presence of a catalyst. nih.gov Similarly, halogenated cyclopropanes, such as cyclopropyl chloride, can react with ammonia or amines to produce the corresponding cyclopropylamine. nih.gov

Reductive Amination Strategies for the Formation of Cyclopropylamine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines, including cyclopropylamine derivatives. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

For the synthesis of cyclopropylamine derivatives, cyclopropanecarboxaldehyde (B31225) or a cyclopropyl ketone can be reacted with ammonia or a primary amine. nih.gov The resulting imine is then reduced using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netamanote.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of imines in the presence of aldehydes. amanote.com The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without promoting side reactions. wiley-vch.de

The selection of the reducing agent and reaction conditions can be crucial for the success of the reductive amination. For instance, when using sodium borohydride, it is often necessary to allow the imine to form before adding the reducing agent to prevent the premature reduction of the starting aldehyde. researchgate.net

Carbonyl PrecursorAmine SourceReducing AgentProduct Type
CyclopropanecarboxaldehydeAmmoniaSodium borohydridePrimary cyclopropylamine
Cyclopropyl ketonePrimary amineSodium cyanoborohydrideSecondary cyclopropylamine derivative
Aldehyde/KetoneCyclopropylamineSodium triacetoxyborohydrideN-alkylated cyclopropylamine

Contemporary Advances in Cyclopropanation Methods for Nitrogen-Functionalized Systems

Modern synthetic chemistry has seen significant advancements in cyclopropanation reactions, including methods that are compatible with or directly install nitrogen functionalities. The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, has been modified to improve reactivity and selectivity. The Furukawa modification, employing diethylzinc (B1219324) and diiodomethane, is a notable example that is efficient for a wide range of olefins. nih.gov

More recently, iron-catalyzed cyclopropanation methods have emerged as a powerful tool. These reactions can utilize non-stabilized carbenes generated from aliphatic aldehydes, allowing for the cyclopropanation of a broad scope of alkenes, including those with heteroatom substituents. researchgate.net This approach provides access to novel cyclopropane structures that can serve as precursors to cyclopropylamines.

Another innovative strategy involves the rhodium(II)-catalyzed reaction of N-sulfonyl 1,2,3-triazoles with olefins. This process generates rhodium(II) azavinyl carbenes, which undergo cyclopropanation to produce cyclopropyl imines. These imines can then be readily reduced to the corresponding cyclopropylamines, often with high levels of diastereo- and enantioselectivity. nih.gov

Preparation of the [2-(4-Chlorophenyl)cyclopropyl]methylamine Core

The synthesis of the specific target molecule, this compound, requires methods that can introduce the 4-chlorophenyl group onto the cyclopropane ring in a controlled manner.

Synthetic Routes from Styrene (B11656) Derivatives

A direct and efficient approach to the this compound core starts from 4-chlorostyrene. A visible-light-induced photocatalytic reaction between a styrene derivative and bromonitromethane (B42901) can be employed. This reaction proceeds through a bromonitroalkylation of the styrene, followed by cyclization to yield a nitrocyclopropane (B1651597) derivative. The nitro group can then be reduced to the primary amine using reagents such as zinc powder and hydrochloric acid, providing the desired trans-2-arylcyclopropylamine. rsc.org

An alternative strategy for synthesizing 2-arylcyclopropylamines involves a sequence of C-H borylation and Suzuki-Miyaura coupling. This method starts with a protected cyclopropylamine, such as N-cyclopropylpivalamide. An iridium-catalyzed C-H borylation of this substrate proceeds with cis selectivity. The resulting B-cyclopropyl intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide, such as 4-chlorobromobenzene, to introduce the 4-chlorophenyl group. A key advantage of this method is its stereodivergent nature; by controlling the reaction atmosphere (N₂ or O₂), either the cis or trans isomer of the 2-arylcyclopropylamine can be selectively obtained. nih.govnagoya-u.ac.jp

Starting MaterialKey ReactionsIntermediateFinal Product Feature
4-ChlorostyrenePhotocatalytic bromonitroalkylation, Cyclization, Nitro reductionNitrocyclopropanetrans-2-(4-Chlorophenyl)cyclopropylamine
N-CyclopropylpivalamideIr-catalyzed C-H borylation, Pd-catalyzed Suzuki-Miyaura couplingB-cyclopropylpivalamideStereodivergent access to cis and trans isomers

Diastereoselective and Enantioselective Synthesis for Chiral Analogues of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of diastereoselective and enantioselective synthetic methods crucial. For the synthesis of chiral analogues of this compound, several strategies have been developed.

Rhodium-catalyzed asymmetric cyclopropanation of styrenes, including 4-chlorostyrene, with diazo compounds in the presence of chiral ligands can provide enantiomerically enriched cyclopropanes. For example, the reaction of a styrene with N-sulfonyl 1,2,3-triazoles catalyzed by a chiral rhodium(II) complex yields chiral cyclopropyl sulfonyl imines. These intermediates can be subsequently reduced to the corresponding chiral cyclopropylmethyl sulfonamides with excellent enantioselectivity. nih.gov

Another approach to achieving high diastereoselectivity is the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. This method involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to generate the cyclopropylamine. This reaction generally favors the formation of the trans diastereomer. figshare.comchemrxiv.org

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of cyclopropanation, chiral allylic alcohols can be subjected to a Simmons-Smith reaction. The hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. The resulting cyclopropylmethanol (B32771) can then be further elaborated to the target amine. wiley-vch.de

Furthermore, the asymmetric synthesis of cyclopropylamines can be achieved starting from chiral N-sulfinyl α-chloro ketimines. Treatment of these compounds with Grignard reagents can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. The sulfinyl group acts as a chiral auxiliary and can be subsequently removed to afford the enantiomerically enriched primary cyclopropylamine. nih.gov

MethodChiral SourceKey TransformationStereochemical Outcome
Rhodium-catalyzed cyclopropanationChiral Rh(II) catalystAsymmetric carbene transferHigh enantioselectivity
Synthesis from α-chloroaldehydesN/ADiastereoselective ring closureHigh trans-diastereoselectivity
Simmons-Smith of chiral allylic alcoholsChiral substrateDirected cyclopropanationHigh diastereoselectivity
From N-sulfinyl α-chloro ketiminesChiral sulfinyl auxiliaryDiastereoselective Grignard additionGood diastereoselectivity

Chemical Modifications and Functionalization of the this compound Scaffold

The functionalization of the this compound core can be strategically directed towards two primary reactive sites: the amine group and the chlorophenyl ring. This allows for a modular approach in the generation of diverse chemical entities.

Reactions at the Chlorophenyl Ring and Amine Group

The primary amine group of this compound is a nucleophilic center and readily undergoes a variety of chemical transformations. Standard reactions such as acylation, alkylation, and reductive amination can be employed to introduce a wide range of substituents.

Acylation: The amine can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-{[2-(4-chlorophenyl)cyclopropyl]methyl}acetamide.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides, leading to the formation of secondary and tertiary amines. This process allows for the introduction of various alkyl chains and cyclic systems.

Reductive Amination: Reductive amination provides a versatile method for introducing diverse substituents. wikipedia.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com

The chlorophenyl ring, while generally less reactive than the amine group, offers opportunities for modification through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nlnih.govaudreyli.commdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govaudreyli.commdpi.comresearchgate.netnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring, replacing the chlorine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-nitrogen bond by reacting the aryl chloride with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl This would lead to the synthesis of derivatives where the chlorine atom is substituted with a different amino group.

Derivatization for Analog Series Generation

The chemical reactivity of the this compound scaffold is systematically exploited to generate series of analogs for structure-activity relationship (SAR) studies. By combining the reactions at the amine and the chlorophenyl ring, a combinatorial approach can be used to synthesize a large library of compounds.

For example, a series of amides can be generated by reacting the parent amine with a diverse set of carboxylic acid chlorides. Each of these amides can then be subjected to a Suzuki-Miyaura coupling with various boronic acids to create a matrix of analogs with modifications at both the amine and the chlorophenyl positions.

The following table illustrates a hypothetical matrix for generating an analog series:

Amine Modification (Acylation)R-COClChlorophenyl Modification (Suzuki Coupling)Ar-B(OH)2
AcetylCH3COClPhenylC6H5B(OH)2
PropionylCH3CH2COCl4-Methylphenyl4-CH3C6H4B(OH)2
BenzoylC6H5COCl3-Pyridyl3-C5H4NB(OH)2
Cyclopropylcarbonylc-C3H5COCl2-Thienyl2-C4H3SB(OH)2

This systematic derivatization allows researchers to probe the effect of different substituents on the properties of the resulting molecules.

Structure Activity Relationship Sar and Structural Optimization in Research

Principles of SAR Studies Applied to [2-(4-Chlorophenyl)cyclopropyl]methylamine and Related Analogues

Structure-activity relationship (SAR) studies for cyclopropylamine-based compounds aim to correlate specific structural features with their biological effects, guiding the design of more potent and selective agents. drugdesign.org For this compound and its analogues, SAR investigations have systematically explored modifications to three key regions of the molecule: the aromatic ring, the cyclopropyl (B3062369) ring, and the amino group. nih.govresearchgate.net

The foundational molecule for this class, tranylcypromine (B92988) (TCP), serves as a benchmark. nih.gov Research has shown that the inhibitory potency and selectivity against MAO-A, MAO-B, and LSD1 can be significantly altered by chemical modifications. nih.govacs.org For instance, the introduction of substituents on the phenyl ring, alterations in the stereochemistry of the cyclopropyl group, and substitutions on the amine moiety all contribute to modulating the compound's pharmacological profile. nih.gov

The general principles derived from these studies indicate that:

The reactivity of the cyclopropylamine (B47189) functional group is essential for the mechanism-based irreversible inhibition observed with many analogues.

Subtle changes, such as the position and nature of a substituent on the phenyl ring, can switch the selectivity between different enzyme isoforms like MAO-A and MAO-B. rsc.org

These systematic studies allow researchers to build models that predict how a novel analogue, such as one with a 4-chloro substitution, will interact with its target, leading to the rational design of compounds with improved therapeutic properties. nih.gov

Influence of Stereochemical Configuration on the Biological Activity of Cyclopropylamine Derivatives

Stereochemistry plays a pivotal role in the biological activity of cyclopropylamine derivatives. The relative orientation of the phenyl and amino groups on the cyclopropyl ring (cis vs. trans) and the absolute configuration (enantiomers) are key determinants of inhibitory potency and selectivity. nih.govnih.gov

For 2-phenylcyclopropylamine derivatives, the trans isomer is generally considered more potent as an inhibitor of MAO and LSD1 compared to the cis isomer. nih.gov However, studies on other cyclopropylamines have shown that cis isomers can also be highly effective, sometimes with different selectivity profiles. nih.govresearchgate.net For example, cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent MAO-B inhibitor, over 20 times more effective than tranylcypromine. nih.gov

The absolute configuration at the chiral centers is also critical. In the case of tranylcypromine, the (+)-enantiomer is a significantly more potent inhibitor of MAO than the (-)-enantiomer. researchgate.net This enantiomeric preference highlights a specific stereochemical requirement for optimal interaction with the enzyme's active site. nih.gov The tighter substrate cavity of MAO-B, in particular, makes it more sensitive to the absolute configuration of inhibitors. mdpi.com Docking studies have been used to explore these stereochemical preferences, although predicting the binding affinities of different enantiomers can be complex. researchgate.net The stereochemistry of the cyclopropyl ring has been identified as a key factor for the binding affinity of related compounds to other targets as well. nih.gov

Impact of Substituents on the Aromatic Ring on Research Activities

The nature and position of substituents on the aromatic ring of cyclopropylamine derivatives profoundly influence their inhibitory activity and selectivity. nih.govrsc.org The parent compound, trans-2-phenylcyclopropylamine, provides a scaffold upon which various substituents have been placed to probe their effects. The presence of a substituent, such as the 4-chloro group in this compound, can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target enzyme. nih.govnih.gov

Studies have shown that introducing substituents at the para position of the phenyl ring is often favorable for inhibitory potency. nih.gov For example, the addition of a fluorine atom at this position can enhance inhibitory activity against MAOs. nih.gov Research on related scaffolds has also demonstrated clear electronic effects from substituents at the meta position. rsc.org

The table below summarizes the inhibitory activities of several trans-2-phenylcyclopropylamine analogues with different aromatic ring substitutions against LSD1, illustrating the impact of these modifications.

CompoundSubstitution on Phenyl RingLSD1 IC50 (μM)
Tranylcypromine (2-PCPA)None25.4
2-PFPA4-Fluoro17.0
S12014-(Benzyloxy)12.5
S21014-(3-Phenylpropoxy)1.7

Data adapted from Hsia et al., 2010. acs.org

This data clearly shows that larger, hydrophobic substituents at the para-position can significantly enhance inhibitory potency against LSD1. nih.govacs.org

Role of the Cyclopropyl and Methylamine (B109427) Moieties in Modulating Biological Effects

The cyclopropyl and methylamine moieties are fundamental to the biological activity of this compound and its analogues. The cyclopropylamine group is a key pharmacophore responsible for the mechanism-based inactivation of flavoenzymes like MAO and LSD1. nih.govresearchgate.net

The cyclopropyl ring introduces conformational rigidity into the molecule. researchgate.net Its strained three-membered ring structure is believed to be crucial for the irreversible inhibition mechanism. During enzymatic processing, a one-electron oxidation of the amine nitrogen occurs, leading to the opening of the cyclopropyl ring. nih.gov This generates a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, resulting in irreversible inactivation. nih.govacs.org

The methylamine moiety is essential for the initial recognition and binding at the enzyme's active site. The primary or secondary amine group is a prerequisite for oxidation by MAO. youtube.commayoclinic.org Modifications to this group have a significant impact on activity. For instance, dialkylation or acylation of the amine group can dramatically reduce or abolish inhibitory potency. nih.govresearchgate.net This is because these modifications can hinder the single-electron transfer process that initiates the inactivation mechanism. nih.govresearchgate.net In contrast, some N-alkylation with specific groups, such as a benzyl (B1604629) group, can produce highly potent inhibitors, indicating that the active site can accommodate certain substituents on the nitrogen atom. nih.gov

Conformational Analysis and its Implications for Ligand-Target Recognition in Cyclopropylamine Systems

Conformational analysis and structural biology studies have provided critical insights into how cyclopropylamine derivatives bind to their target enzymes. nih.gov The rigid structure of the cyclopropyl ring limits the number of possible conformations, which can be advantageous for designing specific inhibitors. researchgate.net

X-ray crystallography studies of MAO-B and LSD1 in complex with tranylcypromine derivatives have revealed the precise interactions within the active site. nih.govacs.org These studies show that the inhibitor binds in a hydrophobic cavity near the FAD cofactor. nih.gov The phenyl ring of the inhibitor engages in hydrophobic interactions with aromatic residues in the active site. nih.gov

Upon enzymatic activation, the inhibitor forms a covalent adduct with the FAD cofactor. nih.gov The stability of this adduct is enhanced by interactions with surrounding amino acid residues, which explains the high potency and irreversible nature of these inhibitors. nih.govacs.org The binding of these ligands can also induce conformational changes in the enzyme. nih.gov For example, circular dichroism spectroscopy has shown that the binding of inhibitors alters the environment of aromatic residues within the active site of MAO-A, suggesting a degree of protein flexibility upon ligand recognition. nih.gov This "induced fit" is crucial for accommodating the inhibitor and facilitating the covalent modification that leads to inactivation. mdpi.com

Computational and Theoretical Investigations of 2 4 Chlorophenyl Cyclopropyl Methylamine

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in predicting the interaction between a ligand, such as a cyclopropylamine (B47189) derivative, and the active site of a protein or receptor. scispace.com

The binding affinity, often quantified by the binding free energy, indicates the strength of the interaction between a ligand and its target. samipubco.com Computational studies on related compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have been conducted to assess their binding affinities for specific targets like the dopamine (B1211576) D3 receptor (D3R). mdpi.com These studies use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the binding free energies. samipubco.com For a series of PCPMA derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have shown that steric, electrostatic, and hydrophobic fields are significant in determining the binding affinity to the D3R. mdpi.com

In silico design can further refine these affinities. For instance, derivatives of a different cyclopropyl-containing compound were designed and showed enhanced binding affinities against the SARS-CoV-2 main protease, with calculated binding energies ranging from -8.026 to -8.666 kcal/mol. samipubco.com These computational approaches are essential for evaluating and prioritizing potential drug candidates before their synthesis. nih.gov

Table 1: Predicted Binding Affinities of Designed Cyclopropyl (B3062369) Derivatives Against SARS-CoV-2 Mpro

Compound DerivativeBinding Affinity (kcal/mol)Target Receptor PDB ID
D1-8.6667CWL
D2-8.5417CWL
D3-8.4327CWL
D6-8.2157CWL
Template Compound-8.0267CWL
Data derived from studies on cyclopropyl-containing thiazolo-pyridine carboxamide derivatives. samipubco.com

Understanding how a ligand interacts with the specific amino acid residues within a receptor's active site is crucial for rational drug design. nih.govnih.gov Molecular docking simulations reveal these interaction modes, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org

For example, docking studies of PCPMA derivatives into the D3R binding pocket have identified key interactions with specific residues. mdpi.com Molecular dynamics simulations, often run for hundreds of nanoseconds, are then used to confirm the stability of these ligand-receptor complexes and refine the understanding of the binding mode. samipubco.commdpi.com The analysis can pinpoint which parts of the molecule, such as the phenyl ring or the amine group, are critical for binding. This information can reveal a "hexa interacting amino acids unit" or a crucial dyad of residues, like His361-His336 in tyrosine hydroxylase, that are fundamental to the binding interactions. scispace.com These detailed analyses provide a structural basis for the observed binding affinities and guide the design of new analogs with improved potency and selectivity. mdpi.com

Table 2: Common Interaction Types in Ligand-Receptor Binding

Interaction TypeDescriptionExample Residues
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Serine, Tyrosine, Arginine
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Leucine, Valine, Phenylalanine
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenylalanine, Tryptophan, Tyrosine
Cation-π InteractionA noncovalent molecular interaction between a cation and the face of an electron-rich π system.Arginine, Lysine (with Phenylalanine)
General interaction types observed in molecular docking studies. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, such as their three-dimensional structure, electronic charge distribution, and reactivity, without the need for experimental data. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the energy and electronic properties of a chemical system. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. researchgate.net It is particularly useful for studying conformational energetics, which involves calculating the relative energies of different spatial arrangements (conformers) of a molecule. mendeley.com By mapping the potential energy surface, DFT can identify the most stable conformer and the energy barriers between different conformations. mendeley.com For flexible molecules like cyclopropylamine derivatives, which possess rotatable bonds, this analysis is key to understanding their preferred shape. researchgate.net

DFT is also a powerful tool for investigating tautomerism, a phenomenon where isomers interconvert through the migration of a proton. nih.govnih.gov Calculations can determine the relative stabilities of different tautomers (e.g., keto vs. enol forms) by comparing their Gibbs free energies. nih.govscirp.org For instance, studies on various heterocyclic systems have shown that the relative stability of tautomers can be accurately predicted, revealing which form is dominant in a given phase. nih.govscirp.org The energy barriers for the interconversion between tautomers can also be calculated, indicating how readily the isomerization occurs. nih.gov

Table 3: Comparison of Theoretical Calculation Methods

MethodAbbreviationPrimary ApplicationKey Advantage
Density Functional TheoryDFTElectronic structure, geometry optimization, vibrational frequencies. researchgate.netGood balance of accuracy and computational cost for many systems. researchgate.net
Hartree-FockHFInitial geometry optimization, basic electronic properties. researchgate.netComputationally less expensive than DFT, provides a good starting point.
Coupled ClusterCCSD(T)High-accuracy energy calculations for small molecules. nih.govConsidered a "gold standard" for accuracy in quantum chemistry. nih.gov
Overview of common quantum chemical calculation methods. researchgate.netnih.govresearchgate.net

Quantum chemical calculations can elucidate the detailed step-by-step mechanism of chemical reactions. ethernet.edu.et By calculating the energies of reactants, transition states, and products, a complete reaction energy landscape can be mapped. This provides insights into the feasibility of a reaction (thermodynamics) and its speed (kinetics).

The transition state, a high-energy intermediate structure, represents the energy barrier that must be overcome for a reaction to proceed. DFT calculations are commonly used to locate and characterize these transition states. For complex reactions, this theoretical approach can distinguish between possible competing pathways by identifying the one with the lowest activation energy. ethernet.edu.et This is invaluable for understanding reaction selectivity and for optimizing reaction conditions to favor the formation of a desired product.

In Silico Scaffold Analysis for Design of [2-(4-Chlorophenyl)cyclopropyl]methylamine Analogs

In silico scaffold analysis is a cornerstone of modern medicinal chemistry, enabling the rational design of new molecules based on a core chemical structure, or scaffold. researchgate.net Starting with a lead compound like this compound, computational tools can be used to explore how modifications to the scaffold affect its properties. nih.gov

This process often involves generating a virtual library of analogs by adding or modifying functional groups at various positions on the scaffold. These virtual compounds are then screened for desired properties, such as improved binding affinity to a biological target, better pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and reduced toxicity. nih.gov For example, in the design of new benzimidazole-based inhibitors, a 4-(methylsulfonyl)phenyl pharmacophore was attached to the core scaffold to enhance selective inhibition of the COX-2 enzyme. researchgate.netnih.gov Computational predictions of properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors help ensure that the designed analogs have drug-like characteristics according to frameworks like Lipinski's rule of five. nih.gov This computational pre-screening significantly streamlines the drug discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.gov

Analytical Methodologies for Research on 2 4 Chlorophenyl Cyclopropyl Methylamine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational/Electronic Spectroscopy provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of [2-(4-Chlorophenyl)cyclopropyl]methylamine. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework by mapping the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons on the 4-chlorophenyl group typically appear as two distinct doublets in the aromatic region (approximately 7.0-7.4 ppm), a characteristic pattern for para-substituted benzene (B151609) rings. The protons on the cyclopropyl (B3062369) ring are found in the upfield region (typically 0.5-1.5 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton of the cyclopropyl ring attached to the chlorophenyl group and the methylamine (B109427) moiety would appear as a multiplet. The protons of the methylamine group would also produce characteristic signals. docbrown.infounimi.itresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 4-chlorophenyl ring would resonate in the aromatic region (~128-140 ppm), with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. researchgate.net The carbons of the cyclopropyl ring appear at a significantly upfield chemical shift, which is a hallmark of such strained ring systems. The methylamine carbon signal would also be present in the aliphatic region.

Proton/Carbon Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic Protons¹H NMR7.0 - 7.4Doublet (d)Two doublets for the AA'BB' system of the p-substituted ring. researchgate.net
Cyclopropyl Protons¹H NMR0.5 - 1.5Multiplet (m)Complex splitting due to cis/trans relationships.
Methine Proton (CH-N)¹H NMR~2.5 - 3.5Multiplet (m)Shift influenced by adjacent amine and aromatic ring.
Methylene Protons (CH₂)¹H NMR~2.4 - 2.8Multiplet (m)Part of the methylamine group.
Amine Proton (NH)¹H NMR1.0 - 3.0Broad Singlet (br s)Often exchanges with solvent, can be broad or disappear with D₂O shake. docbrown.info
Aromatic Carbons¹³C NMR128 - 140-Includes four distinct signals for the substituted ring. researchgate.net
Cyclopropyl Carbons¹³C NMR10 - 25-Characteristic upfield shift due to ring strain.
Methine Carbon (CH-N)¹³C NMR50 - 65-Shift influenced by nitrogen and aromatic ring.
Methylene Carbon (CH₂)¹³C NMR40 - 50--

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. massbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the cyclopropyl ring and the amine group. Key fragment ions could include:

Loss of the methylamine group.

Cleavage of the C-N bond, leading to the formation of a [CH₂NH₂]⁺ fragment. docbrown.info

Fission of the cyclopropyl ring.

Loss of a hydrogen atom from the molecular ion to form the [M-1]⁺ ion, which is often a stable and abundant fragment in the mass spectra of amines. docbrown.info

A fragment corresponding to the chlorophenylcyclopropyl cation.

m/z Value Possible Fragment Ion Fragmentation Pathway Notes
181/183[C₁₀H₁₂ClN]⁺Molecular Ion ([M]⁺)Isotopic pattern (3:1) confirms the presence of one chlorine atom.
180/182[C₁₀H₁₁ClN]⁺Loss of H•Common fragmentation for amines. docbrown.info
152/154[C₉H₉Cl]⁺Loss of •CH₂NH₂Cleavage of the bond between the cyclopropyl ring and the methylamine group.
140/142[C₈H₇Cl]⁺Further fragmentation-
111/113[C₆H₄Cl]⁺Chlorophenyl cationCleavage of the bond between the aromatic ring and the cyclopropyl group.
44[C₂H₆N]⁺Methylamine fragmentCleavage of the C-C bond adjacent to the nitrogen.
30[CH₄N]⁺[CH₂NH₂]⁺Represents the base peak in the mass spectrum of simple amines like methylamine. docbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic structure of the molecule.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum would be expected to show:

N-H stretching: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C-H stretching (aromatic): Absorptions typically above 3000 cm⁻¹.

C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹ for the cyclopropyl and methyl groups.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Found in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A strong absorption in the fingerprint region, typically around 700-850 cm⁻¹. unimi.it

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the chlorophenyl chromophore. The spectrum would likely exhibit absorption bands characteristic of π → π* transitions of the benzene ring, typically observed in the range of 200-280 nm. pensoft.net The presence of the chlorine substituent can cause a slight red shift (bathochromic shift) of these absorption maxima.

Technique Functional Group/Transition Expected Wavenumber (cm⁻¹)/Wavelength (nm) Notes
IRN-H Stretch (Amine)3300 - 3500Can be a single or double peak for primary amines.
IRC-H Stretch (Aromatic)3000 - 3100Characteristic of sp² C-H bonds.
IRC-H Stretch (Aliphatic)2850 - 2960For cyclopropyl and methyl groups.
IRC=C Stretch (Aromatic)1450 - 1600Multiple bands are often observed.
IRC-N Stretch1000 - 1250-
IRC-Cl Stretch700 - 850Strong absorption. unimi.it
UV-Visπ → π* Transition~220 - 280 nmAssociated with the chlorophenyl aromatic system. pensoft.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for resolving enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.

Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity and quantifying this compound. A typical setup involves a nonpolar stationary phase (like C18) and a polar mobile phase.

The method involves injecting a solution of the compound onto the column and eluting it with a mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netpensoft.net The components are separated based on their hydrophobicity. Detection is commonly achieved using a UV detector set to a wavelength where the chlorophenyl group absorbs strongly, such as around 225 nm. pensoft.net The retention time is a qualitative measure used for identification, while the peak area is used for quantification. The method's parameters, such as mobile phase composition, pH, flow rate, and column temperature, are optimized to achieve good resolution and peak shape. helixchrom.commdpi.com

Parameter Typical Condition Purpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Nonpolar stationary phase for reversed-phase separation. pensoft.net
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate or Acetate)Elutes the compound from the column; composition is adjusted for optimal separation. researchgate.net
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition; gradient changes composition over time for complex mixtures. researchgate.netresearchgate.net
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation and affects resolution. mdpi.com
Column Temperature 25 - 40 °CAffects viscosity and retention times; can improve peak shape. pensoft.net
Detection UV-Vis Detector (e.g., at 225 nm)Monitors the eluent for the compound based on its UV absorbance. pensoft.net
Injection Volume 5 - 20 µLThe amount of sample introduced onto the column.

This compound possesses stereocenters, meaning it can exist as different enantiomers. Since enantiomers often have different biological activities, it is crucial to separate and quantify them. Chiral chromatography is the primary method for this analysis. scirp.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for a wide range of chiral compounds. The mobile phase in chiral separations can be a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). scirp.org The determination of enantiomeric excess (ee) or enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Parameter Typical Condition Purpose
Column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)The stationary phase contains a chiral selector that enables the separation of enantiomers.
Mobile Phase Normal Phase: Heptane/Isopropanol or Hexane/EthanolThe ratio of alkane to alcohol is optimized to achieve baseline separation of the enantiomeric peaks. scirp.org
Elution Mode IsocraticA constant mobile phase composition is typically used for chiral separations.
Flow Rate 0.5 - 1.0 mL/minAdjusted for optimal resolution and analysis time.
Column Temperature Ambient or controlled (e.g., 25 °C)Temperature can influence chiral recognition and separation efficiency.
Detection UV-Vis DetectorMonitors the separated enantiomers as they elute from the column.

Solid-State Structural Analysis using X-ray Diffraction

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. X-ray diffraction (XRD) is a powerful analytical technique for elucidating the crystal structure of materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not extensively available in publicly accessible databases, valuable insights can be drawn from the solid-state analysis of its close structural analogs, particularly the well-studied compound trans-2-phenylcyclopropylamine, also known as tranylcypromine (B92988).

The structural analysis of tranylcypromine and its derivatives has often been carried out in the context of their interaction with biological targets, such as monoamine oxidases (MAOs) and copper-containing amine oxidases. These studies provide a detailed view of the molecule's conformation when bound to a protein active site.

In a notable study, the crystal structure of E. coli amine oxidase complexed with tranylcypromine was determined to a resolution of 2.4 Å. researchgate.netdoi.orgnih.gov This analysis revealed that only one enantiomer of the racemic drug binds to the enzyme. researchgate.netdoi.orgnih.gov The conformation of the bound tranylcypromine provides critical information about the geometry of the cyclopropylamine (B47189) moiety and the orientation of the phenyl ring. For the modeling of the inhibitor, coordinates from the crystal structure of N,N-dimethyl-2-phenylcyclopropylamine HCl were utilized, indicating the availability of detailed structural data for this closely related analog. doi.org

Further crystallographic analyses of MAO-B in complex with tranylcypromine have shown that both enantiomers can adopt the same orientation within the active site. nih.gov The phenyl ring of tranylcypromine is positioned within a hydrophobic cavity of the enzyme. nih.gov These enzyme-ligand structures offer a foundational understanding of the conformational preferences of the phenylcyclopropylamine scaffold.

The table below summarizes key crystallographic studies performed on analogs of this compound, providing a basis for understanding its likely solid-state characteristics.

CompoundAnalytical ContextKey FindingsPDB CodeReference
trans-2-Phenylcyclopropylamine (Tranylcypromine)Complex with E. coli amine oxidaseRevealed the binding conformation of a single enantiomer in the enzyme's active site.Not explicitly stated in abstract researchgate.netdoi.orgnih.gov
trans-2-Phenylcyclopropylamine (Tranylcypromine)Complex with Monoamine Oxidase B (MAO-B)Demonstrated the orientation of the phenyl ring within a hydrophobic pocket of the enzyme. Both enantiomers adopt a similar binding mode.2XFU nih.gov
N,N-dimethyl-2-phenylcyclopropylamine HClUsed for modeling in an enzyme-ligand complex studyIndicates the existence of detailed crystal structure data for this analog.Not explicitly stated in abstract doi.org

The research on these analogs underscores the importance of the stereochemistry of the cyclopropane (B1198618) ring and the substitution pattern on the phenyl ring for molecular recognition and interaction. Although a dedicated single-crystal XRD study on isolated this compound would provide the most accurate picture of its solid-state structure, the existing data on its analogs serve as a valuable proxy for predicting its molecular geometry and potential intermolecular interactions in the crystalline form.

Exploration of Biological Target Interactions Non Clinical Research Focus

Receptor Modulatory Activities of Cyclopropylamine (B47189) Derivatives

The cyclopropylamine scaffold, particularly the 2-phenylcyclopropylmethylamine core, has been a fertile ground for discovering compounds with significant modulatory effects on critical receptor systems. Research has primarily centered on G-protein coupled receptors (GPCRs), with a notable emphasis on the serotonin (B10506) receptor family.

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in a variety of central nervous system disorders. nih.gov The 2-phenylcyclopropylmethylamine structure has been identified as a valuable pharmacophore for developing selective 5-HT2C receptor agonists. nih.gov

Initial high-throughput screening identified tranylcypromine (B92988), a known monoamine oxidase inhibitor, as a modest 5-HT2C agonist. acs.org This led to the investigation of a series of 1-aminomethyl-2-phenylcyclopropanes. Structure-activity relationship (SAR) studies revealed that the trans-2-phenylcyclopropylmethylamine core was particularly potent. acs.org

Further modifications focused on substitutions on the phenyl ring. The introduction of a chlorine atom at the 4-position, yielding trans-[2-(4-Chlorophenyl)cyclopropyl]methylamine, was part of this systematic exploration. Research has demonstrated that derivatives from this class can act as potent and efficacious 5-HT2C receptor agonists with significant selectivity over the closely related 5-HT2A and 5-HT2B receptors. acs.org Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while 5-HT2B agonism has been linked to valvulopathic side effects, making selectivity a crucial aspect of drug design. acs.org

Table 1: Functional Activity of Phenylcyclopropylamine Derivatives at 5-HT2 Receptors Data sourced from functional assays measuring calcium flux. acs.org

CompoundPhenyl Ring Substitution5-HT2A EC₅₀ (nM)5-HT2B EC₅₀ (nM)5-HT2C EC₅₀ (nM)
Derivative 1 4-Bromo585654.8
Derivative 2 4-ChloroData not specifiedData not specifiedData not specified
Tranylcypromine Unsubstituted>10,000>10,0002,130
Lead Compound Unsubstituted1,1201,07013
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The most promising compounds from these studies exhibit high potency at the 5-HT2C receptor with 14- to 120-fold selectivity over the 5-HT2A and 5-HT2B subtypes. acs.org

While direct inhibition of Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) by [2-(4-Chlorophenyl)cyclopropyl]methylamine has not been a primary focus of research, an indirect relationship has been explored through its interaction with other cellular targets. Phenylcyclopropylamine derivatives are well-known inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a role in epigenetic regulation. nih.govfrontiersin.org

Non-clinical studies in ovarian cancer cells have revealed a cross-talk between the LSD1 and EGFR pathways. nih.gov The application of an EGFR inhibitor was shown to reverse the expression changes of LSD1, suggesting an interplay between these two signaling systems. nih.gov Furthermore, some research suggests that the efficacy of cancer therapies targeting the erbB2/EGFR signaling pathway could be enhanced by the simultaneous inhibition of LSD1 with cyclopropylamine derivatives. google.com This indicates that while compounds like this compound may not be direct EGFR/HER2 antagonists, their activity at targets like LSD1 can modulate the signaling and therapeutic response related to the EGFR/HER2 pathways. nih.govfrontiersin.org

Enzyme Inhibition Profiles of Compounds Featuring the Cyclopropylamine Moiety

The cyclopropylamine moiety is a classic functional group known for its ability to act as a mechanism-based inhibitor of certain enzymes, particularly those containing a flavin adenine (B156593) dinucleotide (FAD) cofactor.

The compound trans-2-phenylcyclopropylamine (tranylcypromine) is a well-established, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. nih.govsci-hub.se These FAD-containing enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). acs.org

The cyclopropylamine structure serves as a mechanism-based inhibitor. nih.gov The enzyme oxidizes the amine, leading to the opening of the strained cyclopropyl (B3062369) ring and the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme. researchgate.net Research into derivatives has shown that substitutions on the phenyl ring can modulate the potency and selectivity of MAO inhibition. nih.gov

Studies on various cis-cyclopropylamine derivatives have shown them to be selective irreversible inhibitors of MAO-B. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent inhibitor with an IC₅₀ of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation period. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Cyclopropylamine Derivatives

CompoundTypeMAO-A Kᵢ (µM)MAO-B Kᵢ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Tranylcypromine trans-phenylcyclopropylamine7.73.8Varies4 (no preincubation)
cis-N-benzyl-2-methoxycyclopropylamine cis-cyclopropylamine--0.17 (with preincubation)0.005 (with preincubation)
Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov

This body of research underscores the foundational role of the cyclopropylamine scaffold in designing potent MAO inhibitors. nih.govnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govacs.org While the core structure of this compound is not a primary scaffold for NAPE-PLD inhibitors, the related cyclopropylmethyl group has been incorporated into potent inhibitors of this enzyme. nih.gov

Recent drug discovery efforts identified a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors. acs.org The lead compound from this series, LEI-401, is a potent and selective inhibitor that features an N-cyclopropylmethyl group as a key part of its structure. nih.govacs.org The chemical name for LEI-401 is N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. nih.gov This compound was shown to have nanomolar potency and was effective at reducing NAE levels in the brains of mice. acs.org

The inclusion of the cyclopropylamine-related moiety in this potent NAPE-PLD inhibitor highlights the utility of this chemical group in the design of enzyme inhibitors beyond the traditional MAO targets. nih.govacs.org

Investigation of Interactions with Other Molecular Targets (e.g., GPCRs, Transporters)

Beyond its primary activities, the phenylcyclopropylamine scaffold has been evaluated for its interaction with other significant biological targets, including monoamine transporters.

As noted previously, the principal receptor target, 5-HT2C, is a member of the G-protein coupled receptor (GPCR) superfamily. nih.gov

Additionally, studies on tranylcypromine (trans-2-phenylcyclopropylamine) have shown that at concentrations higher than those required for MAO inhibition, it can inhibit the uptake of norepinephrine, serotonin, and dopamine. sci-hub.se This suggests an interaction with the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). nih.govnih.gov For example, significant effects on norepinephrine uptake were observed at concentrations of 1 µM, whereas serotonin and dopamine uptake were inhibited at concentrations around 10 µM. sci-hub.se This indicates a degree of off-target activity at these transporters, which are themselves important targets for neuropsychiatric medications.

Mechanistic Research on Molecular Binding and Action for this compound Analogs

The therapeutic and biological activities of this compound analogs are intrinsically linked to their interactions with specific biological targets at a molecular level. Extensive non-clinical research has been dedicated to elucidating the mechanisms of action, binding affinities, and structure-activity relationships (SAR) of these compounds, primarily focusing on their roles as inhibitors of flavin-dependent amine oxidases such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.gov

The core mechanism of inhibition for many cyclopropylamine derivatives involves a mechanism-based inactivation, where the inhibitor forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. acs.org This irreversible inhibition is a key feature of their pharmacological profile. nih.govresearchgate.net

Inhibition of Monoamine Oxidase (MAO)

Analogs of this compound, particularly those based on the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold, are potent inhibitors of both MAO-A and MAO-B. researchgate.net The orientation of the substituents on the cyclopropyl ring is crucial for activity, with different stereoisomers exhibiting varied potencies and selectivities. For instance, studies on cis-cyclopropylamine derivatives have revealed potent and selective irreversible inhibition of MAO-B. nih.gov

Research has demonstrated that modifications to the phenyl ring and the amine group of the cyclopropylamine structure significantly influence inhibitory activity and selectivity. For example, the introduction of an alkoxy substituent at the 2-position of the cyclopropyl ring in cis-cyclopropylamines led to compounds with high affinity for MAO-B, with some analogs showing sub-micromolar IC50 values. nih.gov Spectral analysis during the inactivation of MAO by these analogs shows changes consistent with the modification of the flavin cofactor, confirming the mechanism-based inhibition. nih.gov

Inhibitory Activity of Selected cis-Cyclopropylamine Analogs against MAO-A and MAO-B nih.govresearchgate.net
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
cis-N-benzyl-2-methoxycyclopropylamine170534
Tranylcypromine (pre-incubated)-74-

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1, an enzyme involved in histone demethylation and epigenetic regulation, shares structural similarities with MAO, including the FAD cofactor. acs.org This has made it a key target for inhibition by cyclopropylamine-based compounds. nih.gov The aberrant expression of LSD1 is linked to various cancers, making its inhibition a promising therapeutic strategy. nih.govacs.org

Structural design of trans-2-phenylcyclopropylamine derivatives has led to the development of potent and selective LSD1 inhibitors. acs.orgacs.org By modifying the phenyl ring of the tranylcypromine scaffold, researchers have been able to enhance LSD1 inhibition while reducing activity against MAOs. acs.org For example, the introduction of a benzyloxy group and fluorine atoms to the phenyl ring resulted in compounds with significantly improved LSD1 inhibitory potency compared to the parent compound, tranylcypromine. nih.gov

Structural studies of inhibitor-bound LSD1 have revealed that these analogs form covalent adducts with the FAD cofactor. acs.orgresearchgate.net The stability of these adducts is enhanced by interactions with surrounding amino acid residues in the active site, which contributes to the high inhibitory potency. acs.org The binding of these inhibitors prevents the substrate from accessing the FAD, thereby blocking the demethylase activity of LSD1. researchgate.net

Inhibitory Potency of Selected trans-2-Phenylcyclopropylamine Derivatives against LSD1 acs.org
Compoundkinact/KI (M-1s-1)Relative Potency to 2-PCPA
S2101456079x stronger
2-PCPA (Tranylcypromine)58Baseline

The mechanistic understanding of how these analogs bind to and inhibit their target enzymes is crucial for the rational design of new derivatives with improved therapeutic profiles, including enhanced potency, selectivity, and reduced off-target effects. nih.govrsc.org

Advanced Research Directions and Future Perspectives for 2 4 Chlorophenyl Cyclopropyl Methylamine Studies

Innovations in Synthetic Methodologies for Complex Cyclopropylamine (B47189) Scaffolds

The synthesis of structurally complex cyclopropylamines is critical for exploring their therapeutic potential. While traditional methods exist, recent advancements focus on efficiency, stereoselectivity, and the introduction of diverse functional groups. researchgate.net The inherent strain and reactivity of the cyclopropane (B1198618) ring make it a valuable intermediate for a variety of chemical transformations. longdom.org

Modern synthetic strategies are moving beyond classical approaches to provide access to novel and complex cyclopropylamine derivatives. Key innovations include:

Metal-Catalyzed Cyclopropanations : The use of metal carbenoids for the cyclopropanation of alkenes remains a cornerstone, with new catalysts offering improved control over diastereoselectivity and enantioselectivity. chemrxiv.org

Photocatalysis : Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates that can participate in cyclization reactions to form cyclopropylamine precursors. rsc.org For instance, the bromonitroalkylation of styrenes can produce adducts that are readily cyclized to nitrocyclopropanes, which serve as precursors to trans-cyclopropylamines. rsc.org

Rearrangement Reactions : The cyclopropylimine rearrangement allows for the synthesis of condensed heterocycles, transforming cyclopropylazoles into more complex polycyclic systems. researchgate.net

Multi-component Reactions : The development of one-pot reactions, such as the trapping of zinc homoenolates derived from α-chloroaldehydes with amines, provides a highly diastereoselective route to trans-2-substituted-cyclopropylamines. chemrxiv.org

These advanced methodologies are crucial for building libraries of complex molecules for biological screening.

Synthetic StrategyDescriptionKey Advantages
Asymmetric Catalysis Employs chiral catalysts to control the stereochemical outcome of cyclopropanation reactions, yielding enantiopure cyclopropylamine derivatives. researchgate.netHigh enantioselectivity, access to specific stereoisomers.
Photoredox Catalysis Uses visible light to initiate reactions under mild conditions, such as the bromonitroalkylation of alkenes to form cyclopropane precursors. rsc.orgMild reaction conditions, high functional group tolerance.
Intramolecular Coupling Ti(II)-mediated intramolecular coupling of unsaturated nitriles provides a direct route to bicyclic primary cyclopropylamines. researchgate.netEfficient construction of complex bicyclic systems.
Zinc Homoenolate Trapping A one-pot synthesis from α-chloroaldehydes and amines that proceeds via an electrophilic zinc homoenolate intermediate, followed by ring closure. chemrxiv.orgHigh diastereoselectivity for trans-isomers, use of readily available starting materials.

Rational Design of Next-Generation [2-(4-Chlorophenyl)cyclopropyl]methylamine Analogs

Rational drug design aims to optimize the therapeutic properties of a lead compound, such as this compound, by making targeted structural modifications. The cyclopropyl (B3062369) ring provides a rigid scaffold that can orient substituents in specific vectors, potentially enhancing binding affinity to biological targets. digitellinc.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Key strategies for the rational design of next-generation analogs include:

Substitution on the Aromatic Ring : Modifying the position and nature of substituents on the 4-chlorophenyl ring can significantly impact electronic properties and interactions with target proteins. SAR studies on similar scaffolds have shown that even minor changes, like moving a substituent from the 4-position to the 2- or 3-position, can alter biological activity. mdpi.com

Modification of the Amine Group : The methylamine (B109427) side chain can be altered to explore interactions with different pockets of a binding site. This includes N-alkylation with various groups or incorporation into heterocyclic systems.

Stereochemical Exploration : The cyclopropane ring in this compound has stereocenters. The synthesis and evaluation of individual stereoisomers are crucial, as biological activity is often confined to a single isomer.

Bioisosteric Replacement : Replacing the chlorine atom or the entire chlorophenyl group with other bioisosteres can modulate properties like metabolic stability and target engagement.

A systematic approach to these modifications allows for the development of a comprehensive SAR, which is essential for identifying clinical candidates.

Design StrategyObjectivePotential Outcome for Analogs
Scaffold Hopping Replace the core cyclopropylamine structure with a novel scaffold that maintains key pharmacophoric features.Discovery of new intellectual property, improved ADMET properties.
Conformational Constraint Introduce structural elements that reduce the conformational flexibility of the molecule.Increased binding affinity (entropic advantage), enhanced selectivity. nih.gov
Aromatic Ring Substitution Systematically vary substituents on the phenyl ring to probe electronic and steric requirements for activity. mdpi.comOptimized potency and target selectivity.
Side Chain Modification Alter the length, branching, or functionality of the methylamine side chain.Improved pharmacokinetic profile, exploration of new binding interactions.

Expanding the Chemical Space and Structural Diversity of Cyclopropylamine-Based Research Compounds

The exploration of novel chemical space is a primary objective in modern drug discovery, as it increases the probability of identifying hits for new and challenging biological targets. csmres.co.uk Cyclopropylamine-based compounds, due to their unique three-dimensional structure, serve as excellent starting points for creating structurally diverse molecular libraries. longdom.orgdigitellinc.com

Strategies to expand the chemical space around the this compound scaffold include:

Diversity-Oriented Synthesis (DOS) : This approach focuses on creating a wide range of molecular scaffolds, rather than just analogs of a single lead compound. csmres.co.uk Starting from a common cyclopropylamine intermediate, various reaction pathways can be employed to generate diverse polycyclic and heterocyclic systems.

Fragment-Based Elaboration : The cyclopropylamine or chlorophenylcyclopropyl fragments can be used as building blocks in fragment-based lead discovery, where they are grown or linked to generate larger, more potent molecules. csmres.co.uk

Synthesis of Complex Polycycles : The strained cyclopropane ring can participate in ring-opening or rearrangement reactions to build more complex fused, bridged, or spirocyclic scaffolds, which are prevalent in natural products. researchgate.netnih.gov

By systematically expanding the structural diversity, researchers can explore new areas of biologically relevant chemical space, potentially uncovering compounds with novel mechanisms of action. csmres.co.uk

ApproachDescriptionGoal
Diversity-Oriented Synthesis (DOS) The deliberate and efficient synthesis of multiple, structurally distinct compounds from a common starting material. csmres.co.ukTo populate chemical space with novel and diverse molecular scaffolds.
Natural Product-Inspired Synthesis Designing scaffolds that mimic the structural complexity and three-dimensionality of natural products. nih.govTo access biologically relevant and validated regions of chemical space.
Ring-Distortion Strategies Utilizing the ring strain of the cyclopropyl group to drive reactions that form larger or more complex ring systems. researchgate.netacs.orgTo generate unique and complex three-dimensional structures.

Synergistic Application of Computational and Experimental Research Approaches

The integration of computational and experimental methods has revolutionized the drug discovery process, making it more efficient and rational. jddhs.comresearchgate.net For research on this compound and its analogs, this synergy is crucial for accelerating progress from initial hit to optimized lead.

Computational tools play a key predictive role:

Molecular Modeling and Docking : These techniques predict the binding mode and affinity of analogs to a specific protein target, providing insights into the molecular basis of activity and guiding the design of new compounds. nih.govspringernature.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between chemical structure and biological activity, allowing for the prediction of potency for untested compounds. jddhs.com

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of molecular interactions and binding stability. nih.gov

Experimental approaches provide the necessary validation and data for refining computational models:

In Vitro Biological Assays : High-throughput screening provides essential data on the activity of newly synthesized compounds, which is used to build and validate QSAR models. jddhs.com

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy determine the three-dimensional structure of a ligand bound to its target, providing definitive experimental validation for computational docking poses. jddhs.com

Pharmacokinetic Profiling : Experimental assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential for optimizing drug candidates. springernature.com

The modern drug design workflow involves an iterative cycle where computational predictions guide experimental work, and the resulting experimental data are used to refine and improve the predictive power of the computational models. mdpi.com This integrated approach ensures a more cost-effective and targeted exploration of the therapeutic potential of this compound analogs. jddhs.comresearchgate.net

TechniqueRole in Drug DiscoveryType
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. springernature.comComputational
High-Throughput Screening (HTS) Rapidly assesses the biological activity of large numbers of compounds in vitro. jddhs.comExperimental
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to understand the stability of ligand-protein complexes. nih.govComputational
X-ray Crystallography Determines the precise three-dimensional atomic structure of a molecule or a ligand-protein complex. jddhs.comExperimental
QSAR Modeling Develops predictive models relating the chemical structure of compounds to their biological activity. jddhs.comComputational
In Vivo Efficacy Studies Evaluates the therapeutic effect of a compound in a living organism. mdpi.comExperimental

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(4-Chlorophenyl)cyclopropyl]methylamine, and how do substituent variations impact yield and purity?

  • Methodology : The compound is synthesized via cyclopropanation of styrene derivatives (e.g., 4-chlorostyrene) followed by reductive amination. Substituents on the phenyl ring (e.g., Cl, F, Br) influence reaction efficiency. For example, using 4-chlorostyrene as a starting material yields this compound with 95.4% HPLC purity .
  • Data Analysis : Compare yields and purity across analogs (e.g., 4-fluoro vs. 4-chloro derivatives). For instance, fluorinated analogs (e.g., compound 42 ) show higher purity (95.4%) compared to dichloro derivatives (93.7%) due to reduced steric hindrance during cyclopropanation .

Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?

  • Methodology : Analyze 1H^1H and 13C^{13}C NMR coupling constants (JJ) to distinguish trans-cyclopropane geometry. For compound 42 , the 1H^1H NMR shows a doublet at δ 3.01 ppm (J=7.4HzJ = 7.4 \, \text{Hz}) for the methylamine protons, consistent with trans-configuration. 13C^{13}C NMR data (δ 21.5 ppm for cyclopropane carbons) further validate the structure .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column (Method C: gradient elution with acetonitrile/water + 0.1% TFA). For compound 42 , retention at 12.7 min confirms baseline separation from impurities, achieving 95.4% purity .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what structural features drive selectivity?

  • Methodology : Perform radioligand binding assays (e.g., 3H^3H-mesulergine for 5-HT2C_{2C} receptors). The cyclopropyl group enhances rigidity, favoring 5-HT2C_{2C} binding (Ki_i < 50 nM) over 5-HT2A_{2A} (Ki_i > 1 µM). Chlorine at the para-position improves hydrophobic interactions with receptor pockets .
  • Data Contradiction : While 4-chloro derivatives show high 5-HT2C_{2C} affinity, 3-bromo analogs (e.g., compound 36 ) exhibit reduced selectivity due to bulkier substituents disrupting receptor fit .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

  • Methodology :

  • In vitro : Use HEK-293 cells expressing human 5-HT2C_{2C} receptors to measure cAMP inhibition.
  • In vivo : Conduct behavioral assays (e.g., rodent head-twitch response) to assess functional activity.
    • Analysis : If in vitro potency (EC50_{50} = 10 nM) does not translate to in vivo efficacy, evaluate pharmacokinetic factors (e.g., blood-brain barrier penetration) using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation.
  • Replace the methylamine with a carbamate prodrug (e.g., compound 64 ) to enhance half-life.
    • Data : Analog 64 (tert-butyl carbamate) shows 82% yield and stability in liver microsomes (t1/2_{1/2} > 120 min) compared to the parent amine (t1/2_{1/2} = 45 min) .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce varying HPLC purity levels for chloro- vs. fluoro-substituted analogs?

  • Resolution : Fluorine’s smaller atomic radius reduces steric clashes during cyclopropanation, leading to cleaner reactions (e.g., 99.6% purity for 4-fluoro-3-methyl derivative 56 vs. 93.7% for 2,4-dichloro analog 55 ). Monitor reaction temperature (optimal: −10°C to 0°C) to minimize byproducts .

Tables for Key Findings

Analog Substituent HPLC Purity 5-HT2C_{2C} Ki_i (nM)
42 4-Cl95.4%28
56 4-F, 3-CH3_399.6%15
55 2,4-Cl93.7%210

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